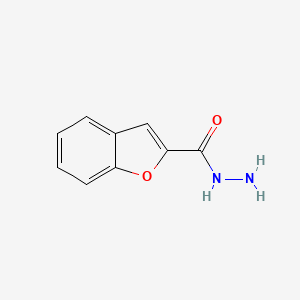1-Benzofuran-2-carbohydrazide
CAS No.: 42974-19-6
Cat. No.: VC7805590
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 42974-19-6 |
|---|---|
| Molecular Formula | C9H8N2O2 |
| Molecular Weight | 176.17 g/mol |
| IUPAC Name | 1-benzofuran-2-carbohydrazide |
| Standard InChI | InChI=1S/C9H8N2O2/c10-11-9(12)8-5-6-3-1-2-4-7(6)13-8/h1-5H,10H2,(H,11,12) |
| Standard InChI Key | SYUDUCVHYKSSNV-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C(O2)C(=O)NN |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(O2)C(=O)NN |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
1-Benzofuran-2-carbohydrazide has a molecular weight of 176.17 g/mol and the IUPAC name 1-benzofuran-2-carbohydrazide. Its structure comprises a benzofuran ring (a fused benzene and furan system) substituted at the 2-position with a carbohydrazide group (-CONHNH₂). The SMILES notation C1=CC=C2C(=C1)C=C(O2)C(=O)NN and InChIKey SYUDUCVHYKSSNV-UHFFFAOYSA-N provide precise descriptors for its stereochemistry .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₈N₂O₂ | |
| Molecular Weight | 176.17 g/mol | |
| CAS Registry Number | 5545-86-8 | |
| Melting Point | Not reported | - |
| Solubility | Soluble in polar organic solvents (e.g., methanol, DMSO) |
Synthesis and Derivative Formation
Primary Synthesis Routes
The synthesis of 1-benzofuran-2-carbohydrazide typically begins with esterification of benzofuran-2-carboxylic acid, followed by hydrazinolysis. Javali and Karvekar (2008) detailed a protocol where substituted benzofuran-2-carboxylates react with hydrazine hydrate in ethanol under reflux, yielding the carbohydrazide intermediate . For example, 5-bromo-1-benzofuran-2-carbohydrazide (1c) was synthesized by treating the corresponding ethyl ester with hydrazine hydrate at 80°C for 6 hours .
Derivative Synthesis
The carbohydrazide moiety serves as a precursor for Schiff bases and heterocyclic systems:
-
Schiff Bases: Condensation with aromatic aldehydes (e.g., veratraldehyde) in methanol and glacial acetic acid yields N'-(substituted benzylidene)-1-benzofuran-2-carbohydrazides (2a-f) .
-
1,3,4-Oxadiazole-2-thiols: Reaction with carbon disulfide (CS₂) in alkaline ethanol produces 5-(substituted-benzofuran-2-yl)-1,3,4-oxadiazole-2-thiols (3a-c) .
Table 2: Representative Derivatives and Yields
| Derivative | Reagents | Yield (%) | Biological Activity |
|---|---|---|---|
| 2c (4-hydroxy-3-methoxybenzylidene) | Veratraldehyde, acetic acid | 72 | Antioxidant (IC₅₀: 18 µM) |
| 3a (5-methyl-1-benzofuran) | CS₂, KOH, ethanol | 68 | Antimicrobial (MIC: 12.5 µg/mL) |
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key IR absorptions confirm functional groups:
-
NH Stretching: 3250–3300 cm⁻¹ (hydrazide -NH₂).
-
C=O Stretching: 1660–1680 cm⁻¹ (amide I band).
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (DMSO-d₆): Signals at δ 8.2–8.5 ppm (hydrazide -NH₂), δ 7.5–7.8 ppm (benzofuran aromatic protons), and δ 6.8–7.2 ppm (substituents on aldehydes) .
-
¹³C NMR: Peaks at 160–165 ppm (amide carbonyl), 145–150 ppm (benzofuran C-2), and 110–125 ppm (aromatic carbons) .
Mass Spectrometry
Electrospray ionization (ESI-MS) exhibits a molecular ion peak at m/z 177 [M+H]⁺, consistent with the molecular formula C₉H₈N₂O₂ .
Biological Activities
Antioxidant Properties
1-Benzofuran-2-carbohydrazide derivatives exhibit radical scavenging activity via the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. Compound 2c demonstrated an IC₅₀ of 18 µM, comparable to ascorbic acid (IC₅₀: 15 µM) . The mechanism involves hydrogen atom transfer from the hydrazide group to stabilize free radicals.
Antimicrobial Efficacy
Derivatives show broad-spectrum activity against bacterial and fungal strains:
-
3b (5-chloro-1-benzofuran): Inhibited Staphylococcus aureus (MIC: 3.12 µg/mL) and Candida albicans (MIC: 6.25 µg/mL) .
-
2a (4-hydroxy-3-methoxy): Active against Pseudomonas aeruginosa (MIC: 25 µg/mL) .
Table 3: Antimicrobial Activity of Select Derivatives
| Compound | Microbial Strain | MIC (µg/mL) |
|---|---|---|
| 2a | Pseudomonas aeruginosa | 25 |
| 3b | Staphylococcus aureus | 3.12 |
| 3c | Aspergillus niger | 12.5 |
Pharmacological Applications and Future Directions
Toxicological Considerations
While acute toxicity data remain limited, structural analogs of benzofuran exhibit low cytotoxicity in mammalian cell lines (IC₅₀ > 50 µM) . Further studies are needed to assess long-term safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume